molecular formula C18H21NO3 B4949322 2-(4-propylphenoxy)ethyl N-phenylcarbamate CAS No. 84320-81-0

2-(4-propylphenoxy)ethyl N-phenylcarbamate

Cat. No.: B4949322
CAS No.: 84320-81-0
M. Wt: 299.4 g/mol
InChI Key: FIQFFDRODODKHU-UHFFFAOYSA-N
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Description

2-(4-propylphenoxy)ethyl N-phenylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is known for its unique chemical structure, which includes a phenyl group, a propyl group, and a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-propylphenoxy)ethyl N-phenylcarbamate typically involves the reaction of 4-propylphenol with ethylene oxide to form 2-(4-propylphenoxy)ethanol. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions usually involve the use of a solvent such as toluene or chloroform and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(4-propylphenoxy)ethyl N-phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxides and hydroxyl derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(4-propylphenoxy)ethyl N-phenylcarbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(4-propylphenoxy)ethyl N-phenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-propylphenoxy)ethyl N-phenylcarbamate is unique due to its specific combination of phenyl, propyl, and carbamate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other carbamates may not be as effective .

Properties

IUPAC Name

2-(4-propylphenoxy)ethyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-2-6-15-9-11-17(12-10-15)21-13-14-22-18(20)19-16-7-4-3-5-8-16/h3-5,7-12H,2,6,13-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQFFDRODODKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCCOC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901245987
Record name Ethanol, 2-(4-propylphenoxy)-, phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901245987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84320-81-0
Record name Ethanol, 2-(4-propylphenoxy)-, phenylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84320-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-(4-propylphenoxy)-, phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901245987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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